molecular formula C12H11NO3S B3805506 2-HYDROXY-6-(4-METHYLSULFONYLPHENYL)PYRIDINE CAS No. 1125440-14-3

2-HYDROXY-6-(4-METHYLSULFONYLPHENYL)PYRIDINE

Cat. No.: B3805506
CAS No.: 1125440-14-3
M. Wt: 249.29 g/mol
InChI Key: GEMVLJSHKQPMHS-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(4-methylsulfonylphenyl)pyridine is a specialized pyridine derivative of interest in pharmaceutical and medicinal chemistry research. Pyridine is a fundamental nitrogen-bearing heterocycle and a privileged scaffold in drug discovery, forming the core of more than 7,000 known medicinal compounds . Its structural features, including the hydroxy group and the methylsulfonylphenyl moiety, make it a valuable intermediate for synthesizing novel molecular frameworks. Researchers are increasingly exploring such pyridine-based compounds for their potential biological activities, which can include antibacterial, antiviral, and anticancer properties, as demonstrated by various substituted pyridine analogues in preclinical studies . This compound is supplied strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-17(15,16)10-7-5-9(6-8-10)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMVLJSHKQPMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653814
Record name 6-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125440-14-3
Record name 6-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Hydroxy 6 4 Methylsulfonylphenyl Pyridine and Its Analogues

Strategies for Constructing the 2-Hydroxypyridine (B17775) Core

The 2-hydroxypyridine moiety, which exists in tautomeric equilibrium with its 2-pyridone form, is a fundamental component of the target molecule. Its synthesis can be achieved through various cyclization and functionalization strategies. Transition metal-catalyzed reactions have emerged as powerful tools for constructing the 2-pyridone scaffold. iipseries.org For instance, methods involving the annulation of pyridine (B92270) derivatives with electrophiles, catalyzed by Lewis or Brønsted acids, provide a versatile route to a diverse array of 2-pyridone derivatives, allowing for the incorporation of various functional groups and stereochemistries. iipseries.org

One common approach involves the reaction of alkynes with nitriles in the presence of a transition metal catalyst. iipseries.org Furthermore, C-H bond activation has become an increasingly important strategy for the direct construction of substituted 2-pyridone scaffolds, offering a more atom-economical and efficient alternative to classical methods. researchgate.net These transition metal-catalyzed C-H functionalization approaches enable the site-selective introduction of substituents onto the pyridine ring. researchgate.net

A variety of synthetic routes to 2-pyridones have been developed, including those that proceed via the Vilsmeier-Haack reaction of acyclic substrates to yield halogenated pyridin-2(1H)-ones. iipseries.org Another strategy involves the [2+2+2] cycloaddition of alkynes and isocyanates, often catalyzed by nickel(0) complexes. iipseries.org Copper(II)-catalyzed [3+2+1] annulation of β-enamino esters with 2-aminopyridine (B139424) derivatives also provides access to N-heteroaryl 2-pyridone cores. iipseries.org

The following table summarizes some of the key strategies for the construction of the 2-hydroxypyridine core:

Synthetic Strategy Key Reactants Catalyst/Reagent Key Features
Annulation of Pyridine DerivativesPyridine derivatives, ElectrophilesLewis/Brønsted acidsVersatile, allows for diverse functionalization.
Alkyne-Nitrile CyclizationAlkynes, NitrilesTransition metals (e.g., Pd, Pt, Au)Efficient formation of the 2-pyridone ring.
C-H Bond Activation/Functionalization2-Pyridone precursorsTransition metals (e.g., Rh, Ru)Atom-economical, site-selective. researchgate.net
Vilsmeier-Haack ReactionAcyclic substratesPOCl₃, DMFDirect synthesis of functionalized 2-pyridones. iipseries.org
[2+2+2] CycloadditionAlkynes, IsocyanatesNi(0) complexesForms the 2-pyridone ring from acyclic precursors. iipseries.org
[3+2+1] Annulationβ-enamino esters, 2-aminopyridinesCu(II) complexesSynthesis of N-heteroaryl 2-pyridones. iipseries.org

Installation of the 4-Methylsulfonylphenyl Substituent

The introduction of the 4-methylsulfonylphenyl group at the 6-position of the 2-hydroxypyridine ring is a critical step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for this transformation. This reaction typically involves the coupling of a halogenated 2-hydroxypyridine (e.g., 2-hydroxy-6-bromopyridine or 2-hydroxy-6-chloropyridine) with (4-methylsulfonylphenyl)boronic acid.

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, palladium acetate (B1210297) in the absence of a ligand has been shown to be effective for the Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids in an aqueous phase.

Direct C-H arylation is an alternative and increasingly popular method for installing the aryl substituent, as it avoids the pre-functionalization of the pyridine ring with a halogen. researchgate.netrsc.org This approach involves the direct coupling of a C-H bond on the 2-pyridone ring with an arylating agent, often an arylboronic acid or an aryl halide, in the presence of a transition metal catalyst. researchgate.net Iron-catalyzed C-3 arylation of N-alkyl-2-pyridones with arylboronic acids has been reported, showcasing the potential of this strategy. researchgate.net

The table below outlines common methods for installing the 4-methylsulfonylphenyl group:

Method Pyridine Substrate Arylating Agent Catalyst System Key Advantages
Suzuki-Miyaura Coupling2-Hydroxy-6-halopyridine(4-Methylsulfonylphenyl)boronic acidPd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), BaseHigh yields, good functional group tolerance.
C-H Arylation2-HydroxypyridineArylboronic acid or Aryl halideTransition metal catalyst (e.g., Fe, Mn)Atom-economical, avoids pre-functionalization. researchgate.netrsc.org

Derivatization and Scaffold Functionalization Approaches for Novel Analogues

Chemical Transformations for Diverse Substituent Introduction

Once the core 2-hydroxy-6-(4-methylsulfonylphenyl)pyridine scaffold is assembled, further derivatization can be undertaken to generate a library of novel analogues. C-H functionalization is a powerful tool for the late-stage modification of the 2-pyridone ring. rsc.org Depending on the reaction conditions and the directing groups employed, various positions on the 2-pyridone ring can be selectively functionalized. For instance, manganese-mediated C-3 selective direct alkylation and arylation of 2-pyridones have been developed. researchgate.net

Palladium-catalyzed C-H activation has also been extensively used for the functionalization of 2-pyridones. acs.org These methods allow for the introduction of a wide range of functional groups, including alkyl, aryl, and vinyl moieties, at specific positions on the heterocyclic core. The choice of the N-substituent on the 2-pyridone can also influence the regioselectivity of C-H functionalization.

Stereoselective Synthesis of Advanced Intermediates

The introduction of chirality is a key aspect in the development of many biologically active molecules. Stereoselective synthesis of advanced intermediates for this compound analogues can be achieved through various asymmetric catalytic methods. For example, the hydrogenation of appropriately substituted pyridines can lead to the formation of chiral piperidines, which can serve as valuable building blocks. whiterose.ac.uk

Highly enantioselective catalytic transformations of β-substituted alkenyl pyridines have been reported, providing access to a wide range of alkylated chiral pyridines. nih.govresearchgate.net These methods often employ a copper-chiral diphosphine ligand catalyst in combination with a Lewis acid to enhance the reactivity of the pyridine substrate. nih.govresearchgate.net Furthermore, chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, offer a powerful strategy for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with high stereoselectivity. nih.gov

The following table presents some approaches for the stereoselective synthesis of pyridine derivatives:

Approach Substrate Catalyst/Method Product Key Features
Asymmetric HydrogenationSubstituted PyridinesChiral transition metal catalystsChiral PiperidinesAccess to saturated heterocyclic scaffolds. whiterose.ac.uk
Asymmetric Conjugate Additionβ-Alkenyl PyridinesCu-chiral diphosphine/Lewis acidChiral Alkylated PyridinesHigh enantioselectivity. nih.govresearchgate.net
Chemo-enzymatic DearomatizationActivated PyridinesAmine oxidase/Ene imine reductase cascadeStereo-defined PiperidinesHigh stereoselectivity under mild conditions. nih.gov

Green Chemistry and Sustainable Synthesis Innovations in Pyridine Chemistry

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in pyridine chemistry. nih.gov These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to significantly reduced reaction times and improved yields in the synthesis of pyridine derivatives. nih.govorganic-chemistry.orgresearchgate.netacs.orgnih.gov One-pot multicomponent reactions are another key green strategy, as they allow for the synthesis of complex molecules in a single step, thereby reducing the number of purification steps and minimizing waste. nih.govacs.org

The use of greener solvents, such as water or deep eutectic solvents, is also a major focus of sustainable pyridine synthesis. ijarsct.co.ingoogle.com Solvent-free reactions, where possible, offer an even more environmentally benign alternative. rsc.org The development of recyclable catalysts is another important aspect of green pyridine chemistry, as it allows for the catalyst to be recovered and reused, reducing both cost and environmental impact.

The table below highlights some green chemistry innovations in pyridine synthesis:

Innovation Description Advantages
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate reactions.Reduced reaction times, higher yields, improved energy efficiency. nih.govorganic-chemistry.orgresearchgate.netacs.orgnih.gov
One-Pot Multicomponent ReactionsCombines multiple reaction steps into a single operation.Increased efficiency, reduced waste, atom economy. nih.govacs.org
Use of Green SolventsEmploys environmentally benign solvents like water or deep eutectic solvents.Reduced toxicity and environmental impact. ijarsct.co.ingoogle.com
Solvent-Free ReactionsReactions are conducted in the absence of a solvent.Eliminates solvent waste, simplifies work-up. rsc.org
Recyclable CatalystsCatalysts that can be easily separated from the reaction mixture and reused.Reduced cost, minimized catalyst waste.

Structure Activity Relationship Sar and Molecular Design Principles of 2 Hydroxy 6 4 Methylsulfonylphenyl Pyridine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 2-pyridone derivatives is intrinsically linked to several key structural features. The central 2-pyridone ring itself is a critical component, often involved in crucial hydrogen bonding interactions with target proteins. nih.gov The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows for specific recognition at the active sites of enzymes. nih.gov

For instance, in the context of inhibiting the SARS-CoV-2 main protease (Mpro), the 2-pyridone scaffold has been identified as a key pharmacophore. nih.gov The nitrogen and oxygen atoms of the pyridone ring can form important hydrogen bonds with amino acid residues in the active site, such as Glu-166. nih.govresearchgate.net

Impact of Substitution Patterns on Potency and Selectivity Profiles

Systematic modifications of the 2-pyridone core and its substituents have provided valuable insights into the SAR of this class of compounds. The nature and position of substituents on both the pyridone and the phenyl rings can dramatically influence the potency and selectivity of the derivatives.

A study on pyridine (B92270) derivatives revealed that the presence and positions of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (NH2) groups can enhance antiproliferative activity. nih.gov Conversely, the introduction of halogen atoms or bulky groups was found to decrease activity. nih.gov This highlights the sensitivity of the biological activity to the electronic and steric properties of the substituents.

In the development of PIM-1 kinase inhibitors, aromatization of the pyridone moiety through O-alkylation, along with substitutions on a tethered quinoline (B57606) moiety with either electron-donating or electron-withdrawing groups, was explored to modulate the electronic configuration and conformation of the molecules within the kinase's active site. tandfonline.com This strategy aimed to enhance binding affinity and, consequently, biological activity. tandfonline.com

For inhibitors of c-Src kinase, a series of 2-pyridone derivatives were synthesized and evaluated. nih.govresearchgate.net The structure-activity relationship studies indicated that specific substitutions were crucial for inhibitory activity, with one compound exhibiting the highest inhibition with an IC50 value of 12.5μM. nih.govresearchgate.net

The following table summarizes the impact of different substitution patterns on the activity of 2-pyridone derivatives based on various studies:

Scaffold/Derivative ClassTargetKey Substitutions and Their Effects
2-Pyridone DerivativesSARS-CoV-2 MproThe 2-pyridone core is a key pharmacophore. nih.gov
Pyridine DerivativesCancer Cell Lines-OMe, -OH, -C=O, and NH2 groups enhance antiproliferative activity. nih.gov Halogens and bulky groups decrease activity. nih.gov
O-alkyl Pyridine DerivativesPIM-1 KinaseAromatization of the pyridone ring and substitution on a tethered quinoline moiety modulate activity. tandfonline.com
2,6-disubstituted Pyridine Derivativesβ-amyloid-42 aggregationThe 2,6-diaminopyridine (B39239) moiety is a key component for inhibition. nih.gov

Rational Design Strategies for Enhanced Pharmacological Profiles

Rational drug design, informed by SAR data, is a powerful approach to optimize the pharmacological properties of 2-pyridone derivatives. These strategies aim to improve potency, selectivity, and pharmacokinetic profiles.

One common strategy involves the modification of substituents to enhance interactions with the target protein. For example, based on the understanding that a 3-hydroxyphenyl moiety is essential for binding to the PIM-1 kinase active site, new derivatives were designed by keeping this group constant while modifying other parts of the molecule. tandfonline.com

Another approach is scaffold hopping, where the central 2-pyridone core might be replaced with other heterocyclic systems that maintain the key pharmacophoric features while offering improved properties. However, the inherent advantageous properties of the 2-pyridone scaffold, such as its ability to restrict degrees of freedom and mimic a peptide backbone, make it a valuable starting point for inhibitor design. nih.gov

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is also a key strategy. By understanding the binding mode of a lead compound, medicinal chemists can design modifications that introduce new favorable interactions or remove unfavorable ones, leading to enhanced affinity and selectivity.

Computational Chemistry Approaches in SAR Development

Computational chemistry plays a vital role in modern drug discovery and has been extensively applied to the study of 2-pyridone derivatives to elucidate their SAR and guide the design of new, more potent inhibitors. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method has been widely used to understand the binding modes of 2-pyridone derivatives in the active sites of their target proteins. nih.govresearchgate.net For instance, in the study of potential inhibitors for the COVID-19 main protease, molecular docking was used to ascertain the nature and mode of interactions of 2-pyridone derivatives with the enzyme. nih.gov These studies can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that are crucial for binding affinity.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to gain insights into the electronic properties and structure-property relationships of molecules. nih.gov These calculations can provide information about charge distribution, orbital energies, and reactivity, which are important for understanding ligand-protein interactions. In the investigation of 2-pyridone derivatives as potential COVID-19 inhibitors, DFT calculations were used to understand the intrinsic properties of the molecules. nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that fit the model and are therefore likely to be active. The 2-pyridone scaffold itself has been identified as a key pharmacophore for inhibiting the SARS-CoV-2 main protease. nih.gov Virtual screening of compounds containing this scaffold can accelerate the discovery of new potential inhibitors. researchgate.net

Mechanistic Investigations and Biological Target Modulation of 2 Hydroxy 6 4 Methylsulfonylphenyl Pyridine Analogues

Enzyme Inhibition Studies

The primary target of the parent compound, Etoricoxib, is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of inflammatory prostaglandins (B1171923). mdpi.com Analogues of 2-HYDROXY-6-(4-METHYLSULFONYLPHENYL)PYRIDINE, particularly its parent compound Etoricoxib, are distinguished by their high selectivity for COX-2 over the constitutively expressed COX-1 isoform. mdpi.com This selectivity is crucial as COX-1 inhibition is associated with gastrointestinal side effects. mdpi.comnih.gov

In human whole blood assays, Etoricoxib demonstrated an IC50 value of 1.1 µM for COX-2, compared to 116 µM for COX-1, yielding a selectivity ratio (COX-1 IC50 / COX-2 IC50) of 106. researchgate.net This level of selectivity is significantly higher than that of other selective COX-2 inhibitors such as rofecoxib (B1684582) (35), valdecoxib (B1682126) (30), and celecoxib (B62257) (7.6). researchgate.net The 4-methylsulfonylphenyl group is a key pharmacophore that plays a crucial role in conferring this high COX-2 selectivity. mdpi.comguidetopharmacology.org The interaction is competitive and reversible, binding with a 1:1 stoichiometry. nih.gov Studies on other analogues, such as imidazo[1,2-a]pyridine (B132010) derivatives also bearing the 4-(methylsulfonyl)phenyl moiety, have shown potent COX-2 inhibition with IC50 values as low as 0.07 µM and selectivity indices exceeding 500. oup.com

Comparative COX Inhibition Profiles of Selective COX-2 Inhibitors
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Etoricoxib1161.1106
Rofecoxib--35
Valdecoxib--30
Celecoxib--7.6
5n (imidazo[1,2-a]pyridine analogue)35.60.07508.6

α-Glucosidase Inhibition: Analogues containing the pyridine (B92270) scaffold have been investigated for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Various novel series of pyridine-based compounds have demonstrated α-glucosidase inhibitory activity. For instance, certain pyridine-based imines showed inhibition ranging from 38.42% to 52.31% at a 10µM concentration. nih.gov Other research on 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives identified compounds with potent inhibitory activity, with one analogue exhibiting an IC50 value of 3.7 µM, which was 18 times more potent than the standard inhibitor, acarbose (B1664774). nih.gov Similarly, a series of thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones also showed significant α-glucosidase inhibition, with the most active compound having an IC50 of 9.77 mM, surpassing the activity of acarbose in the study. drugbank.com

α-Glucosidase Inhibitory Activity of Pyridine Analogues
Compound SeriesMost Potent AnalogueIC50 ValueReference
2-(pyridin-2-yl)H-imidazo[1,2-a]pyridinesCompound 5g3.7 µM nih.gov
Thiourea derivatives of 3-aminopyridin-2(1H)-onesCompound 9a9.77 mM drugbank.com
Pyridine-dicarboxamide-cyclohexanone derivativesCompounds 3d, 3i, 3j- (Highest Activity) jst.go.jp
Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazolesCompound 8bKI = 6.09 µM nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: 11β-HSD1 is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a target for treating metabolic syndrome, including type 2 diabetes and obesity. nih.govnih.govclinicaltrials.gov A series of adamantyl ethanone (B97240) pyridyl derivatives have been identified as potent and selective inhibitors of human 11β-HSD1. nih.govnih.gov Structure-activity relationship studies revealed that an unsubstituted pyridine linked to an adamantyl ethanone through an ether or sulfoxide (B87167) linker provides a suitable pharmacophore for activity. nih.gov The most potent inhibitors in this class display IC50 values in the low nanomolar range (around 34–48 nM) against human 11β-HSD1 and are highly selective, showing no activity against 11β-HSD2 and 17β-HSD1. nih.govnih.gov

11β-HSD1 Inhibitory Activity of Pyridine Analogues
Compound SeriesPotencySelectivityReference
Adamantyl ethanone pyridyl derivativesIC50 ≈ 34–48 nMHighly selective vs. 11β-HSD2 and 17β-HSD1 nih.govnih.gov
N-(Pyridin-2-yl) arylsulfonamides- (Led to clinical candidate PF-915275)Selective for 11β-HSD1 over 11β-HSD2 clinexprheumatol.org

Receptor Binding and Signaling Pathway Modulation

The biological effects of this compound analogues are largely mediated through the modulation of signaling pathways downstream of COX-2. By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins like PGE2, which are key signaling molecules that interact with various G protein-coupled receptors. mdpi.comnih.gov

Studies on Etoricoxib have shown that it can modulate inflammatory signaling pathways beyond simple prostaglandin (B15479496) inhibition. Research indicates that Etoricoxib can attenuate inflammation by modulating the nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (p38-MAPK) signaling pathways. nih.govnih.gov For example, it was found to downregulate the protein expression of toll-like receptor 4 (TLR4), NF-κB, and p38-MAPK in inflamed lung tissue. nih.gov Furthermore, selective COX-2 inhibitors can influence apoptosis-related pathways. Overexpression of COX-2 has been linked to the inhibition of apoptosis through reduced cytochrome c release and upregulation of the anti-apoptotic protein Bcl-2. nih.gov By inhibiting COX-2, its analogues may therefore promote apoptosis in certain cellular contexts, a mechanism that is being explored for cancer chemoprevention. oup.comnih.gov

Cellular Pathway Perturbations (e.g., DNA Synthesis, Mitochondrial Uncoupling, Iron Homeostasis)

DNA Synthesis: The influence of selective COX-2 inhibitors on DNA synthesis and integrity is complex. Some studies suggest a protective role against DNA damage. For instance, celecoxib and rofecoxib were found to significantly reduce oxidative DNA strand breaks in mucosal cells, suggesting a direct antimutagenic effect under conditions of oxidative stress. nih.gov However, other research, particularly in the context of cancer cells, indicates that celecoxib can induce DNA damage, leading to a p53-dependent G1 cell cycle arrest and a decrease in DNA synthesis. researchgate.net This suggests that the effect of these analogues on DNA pathways may be cell-type and context-dependent.

Mitochondrial Uncoupling: Selective COX-2 inhibitors have been shown to interact with mitochondria and affect cellular energy metabolism. A comparative study on the mitochondrial toxicity of several coxibs found that they inhibit oxidative phosphorylation (ATP synthesis). nih.gov In this study, Etoricoxib was the weakest inhibitor of ATP synthesis among the tested compounds, with an IC50 of 405.1 µM, significantly higher than celecoxib (14.92 µM) or lumiracoxib (B1675440) (6.48 µM). nih.gov Other studies have shown that celecoxib can induce mitochondrial swelling and act as a mitochondrial uncoupler, which stimulates oxygen consumption but reduces ATP production. jst.go.jpclinexprheumatol.org This uncoupling effect appears to be a COX-2 independent mechanism. clinexprheumatol.org

Inhibition of Mitochondrial ATP Synthesis by Selective COX-2 Inhibitors
CompoundIC50 (μM)
Lumiracoxib6.48
Celecoxib14.92
Valdecoxib161.4
Rofecoxib238.4
Etoricoxib405.1

Iron Homeostasis: The pyridine ring present in this class of compounds is a well-known nitrogen-containing heterocycle capable of coordinating with metal ions, including iron. Studies on functionalized tetra-aza macrocyclic ligands containing a pyridine moiety have demonstrated that modifications to the pyridine ring can tune the electrochemical properties and thermodynamic stability of their iron(III) complexes. rsc.org The redox activity of the pyridine ligand itself can play a key role in mediating reactions at the iron center, including the cleavage of C-H bonds. nih.gov This fundamental chemical interaction suggests that pyridine-containing analogues could potentially influence iron homeostasis, although direct biological studies on this specific aspect are limited.

Target Identification and Validation Methodologies

Identifying the full spectrum of biological targets for a drug is essential for understanding its mechanism of action and potential off-target effects. Modern proteomic techniques have been employed to elucidate the interactome of selective COX-2 inhibitors.

Affinity-based chemoproteomics and proteomic profiling are powerful tools for unbiased target identification. korea.ac.krasbmb.org Thermal Proteome Profiling (TPP), a method that assesses changes in protein thermal stability upon ligand binding, has been used to identify novel targets of celecoxib. nih.gov In a study on rat hippocampus proteins, TPP identified 44 potential off-target proteins for celecoxib, which were found to play roles in signaling pathways related to neurodegenerative diseases and cancer. nih.govresearchgate.net

Another approach involves using a chemically modified drug analogue as a probe. For example, a celecoxib-derived probe featuring a photo-affinity labeling group and a cleavable biotin (B1667282) tag was used to map binding sites directly in cells. biorxiv.org This strategy not only confirmed the binding to COX-2 but also discovered a direct interaction between celecoxib and prostaglandin E synthase (PTGES), another key enzyme in the prostaglandin synthesis pathway. biorxiv.org These methodologies provide a comprehensive view of the molecular interactions of selective COX-2 inhibitors and their analogues, revealing a broader range of biological targets than previously anticipated.

Preclinical Efficacy and Pharmacological Activity in Non Human Biological Systems

In Vitro Biological Activity Assessment in Relevant Cell Lines (e.g., Fibroblast-like Synoviocytes, Macrophages, Cancer Cell Lines)

In vitro studies are foundational in preclinical research, offering a controlled environment to investigate the direct effects of a compound on specific cell types. For a compound like 2-HYDROXY-6-(4-METHYLSULFONYLPHENYL)PYRIDINE, researchers would likely utilize a variety of cell lines to explore its biological activity.

Human fibroblast-like synoviocytes (HFLS), particularly those derived from patients with rheumatoid arthritis (HFLS-RA), serve as a crucial model for studying joint inflammation. cellapplications.com In the context of rheumatoid arthritis, these cells contribute to joint degradation by producing erosive enzymes and inflammatory mediators. cellapplications.com An in vitro model co-culturing fibroblast-like synoviocytes with macrophages can replicate the inflammatory microenvironment of an arthritic joint, providing a platform to assess a compound's anti-inflammatory potential. nih.gov

Macrophages are key players in the inflammatory response. researchgate.net Cell lines such as RAW 264.7 (a murine macrophage cell line) are commonly used to study a compound's ability to modulate inflammatory pathways, for instance, by measuring the inhibition of nitric oxide or pro-inflammatory cytokine production.

To evaluate anti-proliferative activity, a panel of human cancer cell lines representing various tumor types would be employed. nih.gov Assays would measure the compound's ability to inhibit cell growth and induce apoptosis (programmed cell death).

In Vivo Efficacy Studies in Animal Models of Disease

Following promising in vitro data, in vivo studies in animal models are conducted to evaluate a compound's efficacy and pharmacological effects in a whole organism. These models are designed to mimic human diseases.

Anti-inflammatory and Analgesic Effects in Preclinical Models

A variety of animal models are available to assess anti-inflammatory and analgesic properties. ijpras.comnih.gov The carrageenan-induced paw edema model in rats is a widely used acute inflammation model to screen for anti-inflammatory drugs. scielo.br The inflammatory response in this model involves distinct phases mediated by different inflammatory molecules. ijpras.com

For assessing analgesic (pain-relieving) effects, the acetic acid-induced writhing test in mice is a common method. nih.gov This test evaluates a compound's ability to reduce the number of abdominal constrictions induced by an irritant. The formalin test in rodents can differentiate between pain responses mediated by the central and peripheral nervous systems. scielo.br

Metabolic Regulation and Anti-Diabetic Potential in Rodent Models

To investigate anti-diabetic potential, rodent models of diabetes mellitus are utilized. nih.gov The streptozotocin (B1681764) (STZ)-induced diabetic rat model is a common approach to induce a state of hyperglycemia that mimics type 1 diabetes. nih.gov For studying type 2 diabetes, models such as the high-fat diet-fed mouse are employed to induce obesity and insulin (B600854) resistance. nih.gov In these models, researchers would assess the compound's effect on blood glucose levels, glucose tolerance, and insulin sensitivity. nih.govnih.gov

Anti-Proliferative and Anti-Tumorigenic Investigations in Murine Models and Cell Lines

The anti-proliferative activity observed in vitro would be further investigated in murine cancer models. nih.gov This could involve xenograft models where human cancer cells are implanted into immunocompromised mice. The compound's ability to inhibit tumor growth and metastasis would be evaluated. nih.gov The effect on the cell cycle, such as inducing a G2/M phase arrest, could also be investigated. nih.gov

Other Preclinical Therapeutic Applications (e.g., Antiplatelet Aggregation)

The potential for other therapeutic applications, such as the inhibition of platelet aggregation, would also be explored in preclinical models. nih.govgoogle.com In vitro studies would assess the compound's ability to inhibit platelet aggregation induced by various agents like arachidonic acid and collagen. nih.gov Subsequent in vivo studies in animal models, such as thrombosis models in mice and rabbits, would be used to confirm the antithrombotic effects. nih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Analogues and Advanced Prodrugs

The development of analogues is a cornerstone of medicinal chemistry, aiming to improve the efficacy, selectivity, and pharmacokinetic properties of a lead compound. For 2-HYDROXY-6-(4-METHYLSULFONYLPHENYL)PYRIDINE, the synthesis of next-generation analogues could involve modifications at several key positions on the pyridine (B92270) and phenyl rings. For instance, the introduction of various functional groups could modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets.

Furthermore, the design of advanced prodrugs represents a critical strategy to overcome potential limitations such as poor solubility or metabolic instability. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. For this compound, the hydroxyl group on the pyridine ring presents a prime site for modification to create prodrug moieties. These could be designed to be cleaved by specific enzymes at the target site, thereby increasing the drug's therapeutic index.

Table 1: Potential Strategies for Analogue and Prodrug Development

StrategyRationalePotential Outcome
Analogue Development
Substitution on the Pyridine RingTo alter electronic properties and target binding affinity.Enhanced potency and selectivity.
Modification of the Sulfonyl GroupTo improve pharmacokinetic properties like absorption and metabolism.Better bioavailability and half-life.
Introduction of Chiral CentersTo explore stereospecific interactions with biological targets.Increased efficacy and reduced off-target effects.
Prodrug Design
Esterification of the Hydroxyl GroupTo increase lipophilicity and passive diffusion across cell membranes.Improved oral absorption.
Carbamate FormationTo create prodrugs with varying rates of hydrolysis.Controlled release of the active compound.
Phosphate ProdrugsTo enhance aqueous solubility for intravenous administration.Suitability for different routes of administration.

Exploration of Novel Therapeutic Indications and Biological Pathways

The pyridine scaffold is a common feature in a wide range of biologically active compounds, exhibiting antimicrobial, antiviral, and anticancer properties. The presence of the methylsulfonylphenyl group in this compound suggests potential interactions with enzymes and receptors where this moiety can act as a hydrogen bond acceptor or participate in other non-covalent interactions.

Future research should focus on screening this compound against a diverse panel of biological targets to identify novel therapeutic indications. High-throughput screening assays can be employed to assess its activity against various enzymes, receptors, and ion channels. Subsequent studies would then be necessary to elucidate the specific biological pathways through which the compound exerts its effects. Understanding the mechanism of action at a molecular level is crucial for its development as a therapeutic agent.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Target Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These computational tools can be leveraged to accelerate the optimization of this compound and to identify its potential biological targets.

Moreover, machine learning algorithms can be used to analyze complex biological data, such as genomic and proteomic data, to identify potential protein targets for this compound. This "in silico" target discovery approach can help to uncover novel therapeutic applications for the compound and provide a deeper understanding of its mechanism of action.

Table 2: Applications of AI and ML in the Development of this compound

Application AreaAI/ML TechniquePotential Impact
Compound Optimization Quantitative Structure-Activity Relationship (QSAR) ModelingPrediction of the biological activity of novel analogues.
Generative ModelsDe novo design of compounds with desired properties.
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) ModelsEarly identification of compounds with favorable pharmacokinetic and safety profiles.
Target Discovery Ligand-Based Virtual ScreeningIdentification of potential protein targets based on structural similarity to known ligands.
Docking and Molecular Dynamics SimulationsPrediction of the binding mode and affinity of the compound to its target.
Network PharmacologyAnalysis of the compound's effects on complex biological networks to identify key pathways.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-hydroxy-6-(4-methylsulfonylphenyl)pyridine, and how can reaction yields be optimized?

A1: The synthesis of pyridine derivatives often involves coupling reactions or functional group transformations. For structurally related compounds (e.g., 2-hydroxy-6-trifluoromethylpyridine), intermediates like brominated pyridines or aldehydes are critical . To optimize yields:

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .
  • Control reaction temperature and solvent polarity to minimize side reactions (e.g., DMF or THF at 60–80°C) .
  • Monitor progress via TLC or HPLC to isolate intermediates and reduce byproducts .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

A2: Standard analytical methods include:

  • X-ray diffraction (XRD): Resolve crystal structure and confirm substituent positions .
  • HPLC-MS: Quantify purity and detect trace impurities (use C18 columns with acetonitrile/water gradients) .
  • NMR spectroscopy: Assign peaks for the pyridine ring (δ 7.5–8.5 ppm), hydroxyl group (δ 10–12 ppm), and methylsulfonyl moiety (δ 3.0–3.5 ppm for CH3) .

Q. Q3. What solvent systems are suitable for solubility testing in preclinical studies?

A3: Prioritize biocompatible solvents:

  • Aqueous buffers (pH 7.4): Test solubility with co-solvents like PEG-400 or DMSO (<5% v/v) to mimic physiological conditions .
  • Organic solvents: Use ethanol or acetone for in vitro assays, but validate cytotoxicity .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in polymorphic stability data during formulation development?

A4: Polymorph stability is critical for drug efficacy. For structurally similar aldehydes (e.g., sickle cell drug intermediates), methods include:

  • Differential Scanning Calorimetry (DSC): Identify thermodynamically stable forms by analyzing melting endotherms .
  • Accelerated stability studies: Expose polymorphs to 40°C/75% RH for 4 weeks and compare degradation profiles .
  • Computational modeling: Use DFT calculations to predict lattice energies and dominant polymorphs .

Q. Q5. What in vivo pharmacokinetic challenges are anticipated due to the methylsulfonyl group?

A5: The sulfonyl group may affect bioavailability:

  • Metabolic stability: Assess cytochrome P450 interactions via liver microsome assays (e.g., human CYP3A4/2D6) .
  • Tissue distribution: Radiolabel the compound and track accumulation in organs (e.g., liver, kidneys) using autoradiography .
  • Excretion pathways: Quantify urinary vs. fecal excretion in rodent models over 72 hours .

Q. Q6. How can computational methods guide SAR studies for derivatives of this compound?

A6: Structure-Activity Relationship (SAR) modeling approaches:

  • Molecular docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina .
  • QSAR models: Corrogate electronic properties (e.g., Hammett constants) of the methylsulfonyl group with bioactivity .
  • MD simulations: Predict binding stability in aqueous environments over 100-ns trajectories .

Methodological and Safety Considerations

Q. Q7. What safety protocols are recommended for handling this compound in laboratory settings?

A7: Based on analogs with sulfonyl or pyridine groups:

  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent dermal exposure .
  • Ventilation: Use fume hoods for synthesis steps involving volatile intermediates (e.g., chlorinated reagents) .
  • Waste disposal: Segregate halogenated byproducts and incinerate via certified hazardous waste services .

Q. Q8. How can researchers validate the absence of genotoxic impurities in bulk samples?

A8: Follow ICH M7 guidelines:

  • Ames test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • LC-HRMS: Detect nitroso or alkylating agents at ppm levels (e.g., limit: <1.5 µg/day) .

Data Contradictions and Reproducibility

Q. Q9. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?

A9: Common issues and solutions:

  • Protein binding: Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) .
  • Metabolite interference: Use LC-MS/MS to identify active metabolites in serum .
  • Dosing regimen: Adjust frequency based on half-life (e.g., q.d. vs. b.i.d.) to maintain therapeutic levels .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-HYDROXY-6-(4-METHYLSULFONYLPHENYL)PYRIDINE
Reactant of Route 2
Reactant of Route 2
2-HYDROXY-6-(4-METHYLSULFONYLPHENYL)PYRIDINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.